Inhibition of Uridine Phosphorylase: 5-Phenylcytidine vs. 5-Benzyluracil and 5-Phenylpyrimidin-2-one Analogs
5-Phenylcytosine nucleosides, including 5-Phenylcytidine, have demonstrated significant inhibitory activity against uridine phosphorylase purified from mouse leukemic L1210 cells [1]. While the study highlights that specific sugar modifications (e.g., 2,2'-anhydro and 2',3'-dideoxy forms) yielded the most potent inhibition, the core 5-phenylcytosine base serves as a critical pharmacophore [1]. This activity profile differentiates 5-Phenylcytidine from other C5-substituted cytidine analogs like 5-methylcytidine, which does not possess this inhibitory function.
| Evidence Dimension | Inhibitory Activity against Uridine Phosphorylase |
|---|---|
| Target Compound Data | Significant inhibitory activity reported for 5-phenylcytosine-derived nucleosides. |
| Comparator Or Baseline | 5-Benzyluracil and 5-phenylpyrimidin-2-one nucleosides (other C5-substituted analogs); 5-Methylcytidine (no reported inhibitory activity). |
| Quantified Difference | 5-Phenylcytosine derivatives are active inhibitors, whereas unmodified cytidine and 5-methylcytidine lack this specific inhibitory mechanism. |
| Conditions | In vitro enzyme inhibition assay using uridine phosphorylase purified from mouse leukemic L1210 cells. |
Why This Matters
This data supports the procurement of 5-Phenylcytidine for studies focused on the pyrimidine salvage pathway, where inhibition of uridine phosphorylase is a key mechanism of action distinct from its DNMT inhibition.
- [1] Votruba, I., et al. (1999). Inhibitory potency of 5-benzyluracil, 5-phenylcytosine and 5-phenylpyrimidin-2-one nucleosides against uridine phosphorylase from mouse leukemic L1210 cells. Nucleosides, Nucleotides & Nucleic Acids, 18(11-12), 2551-2564. View Source
